13-Docosenenitrile, (13Z)-

Overview

Description

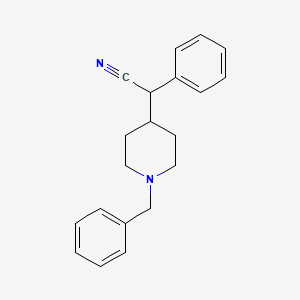

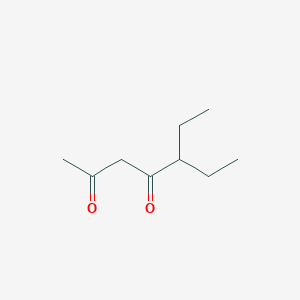

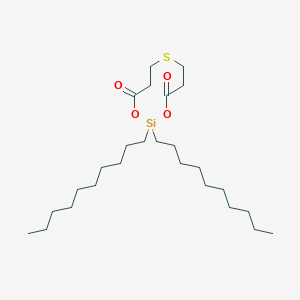

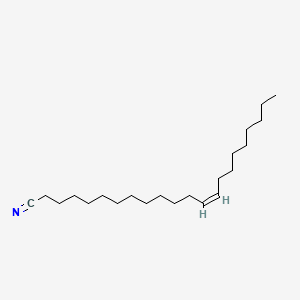

“13-Docosenenitrile, (13Z)-” is a chemical compound with the molecular formula C22H41N . It contains a total of 63 bonds, including 22 non-H bonds, 2 multiple bonds, 18 rotatable bonds, 1 double bond, 1 triple bond, and 1 nitrile (aliphatic) .

Molecular Structure Analysis

The molecule consists of 41 Hydrogen atoms, 22 Carbon atoms, and 1 Nitrogen atom . It contains a total of 63 bonds, including 22 non-H bonds, 2 multiple bonds, 18 rotatable bonds, 1 double bond, 1 triple bond, and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis

The predicted properties of “13-Docosenenitrile, (13Z)-” include a density of 0.8±0.0 g/cm3, a boiling point of 432.6±0.0 °C at 760 mmHg, a refractive index of 1.461, and a flash point of 218.9±0.0 °C . The compound has a Polar Surface Area (PSA) of 23.79000 and a logP of 8.10788 .Scientific Research Applications

Synthesis and Characterization

- Synthesis and Spectroscopic Analysis : The synthesis of 7E,13E-11,19-10,20-dimethanoretinal and its 13Z isomer from β-ionone using a novel synthon is notable. Spectroscopic analysis, including mass, 1H and 13C NMR, and UV/Vis, of these compounds reveals minimal steric and electronic changes due to methano bridges. The 13Z form is particularly sensitive to acid-catalyzed isomerization (Groesbeek, Robijn, & Lugtenburg, 2010).

Rheological Properties

- Rheological Behavior of Surfactants : Research into the rheological properties of 13-Docosenamide,N-[3-(dimethylamino)propyl]-,(13Z)-salt, demonstrates how factors like pH, concentration, shear rate, and temperature influence the viscosity of its solution. These findings contribute to our understanding of thixotropy in such solutions (Yang Xiao-w, 2015).

Structural and Dynamic Features

- Atropisomeric η2-Iminoacyl Zirconium Complexes : The formation of atropisomeric η2-iminoacyl zirconocene complexes from Cp2ZrCl(μ-1,4-diphenylbutenyne)PX2 complexes and tert-butylisonitrile is of interest. These complexes exhibit a chiral structure in solution and are characterized using X-ray crystal structure analysis and dynamic NMR spectroscopy (Spies, Kehr, Kehr, Fröhlich, & Erker, 2007).

Paleoceanography

- Carbon Isotopes in Paleoceanography : Stable carbon isotope ratios (13C/12C) play a crucial role in understanding Earth's past climates and oceanic conditions. They serve as indicators of global climate evolution, water-mass tracing, and provide insights into ancient ocean circulation patterns and methane release at the sea floor (Mackensen & Schmiedl, 2019).

Neuroprotection and Inflammation

- Anti-Inflammatory Actions of Neuroprotectin D1 : Neuroprotectin D1, derived from docosahexaenoic acid, has been studied for its potent anti-inflammatory properties. It regulates polymorphonuclear leukocyte infiltration and has potential implications in treating inflammation (Serhan, Gotlinger, Hong, Lu, Siegelman, Baer, Yang, Colgan, & Petasis, 2006).

Material Science

- Giant Negative Thermal Expansion : La(Fe, Si)13-based compounds exhibit significant negative thermal expansion (NTE) properties. By adjusting the chemical composition, these properties can be controlled, suggesting potential industrial applications for NTE materials (Huang, Liu, Fan, Tan, Xiao, Qian, & Li, 2013).

Carbon Cycling and Geochemistry

- Carbon Isotopes in Riverine and Coastal DOC Cycling : The use of carbon isotopes (13C and 14C) offers valuable insights into the sources, ages, and transformations of dissolved organic carbon (DOC) in riverine, estuarine, and coastal systems. This approach enhances our understanding of organic matter cycling in aquatic environments (Raymond & Bauer, 2001).

Safety And Hazards

properties

IUPAC Name |

(Z)-docos-13-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10H,2-8,11-21H2,1H3/b10-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVYKFYGFCBJSI-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30888373 | |

| Record name | 13-Docosenenitrile, (13Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-Docosenenitrile, (13Z)- | |

CAS RN |

73170-89-5 | |

| Record name | Erucic nitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73170-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Docosenenitrile, (13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073170895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Docosenenitrile, (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 13-Docosenenitrile, (13Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.